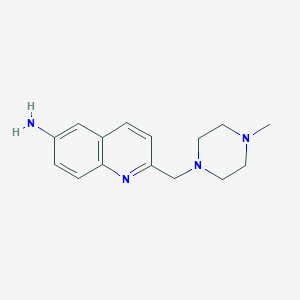

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

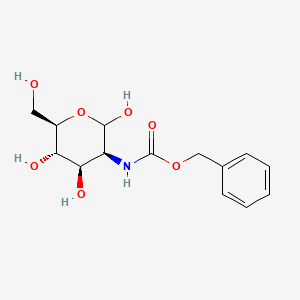

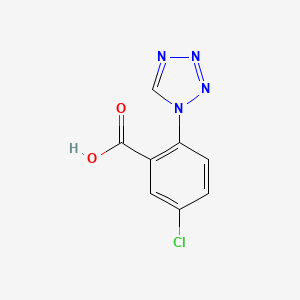

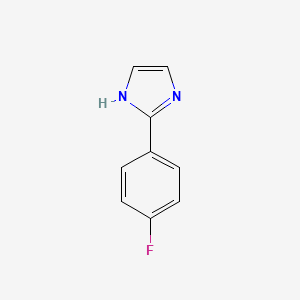

“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.

Molecular Structure Analysis

The molecular structure of “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .Scientific Research Applications

1. Anti-Inflammatory Application

- Summary of Application: This compound has been studied for its anti-inflammatory effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

- Methods of Application: The compound was administered orally at doses of 50, 100, or 200 mg/kg. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .

- Results: The compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in the pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

2. Antidepressant Application

- Summary of Application: The compound has been screened in rodent models of depression for its potential antidepressant effects .

- Methods of Application: The compound was administered both acutely and chronically (14 days) in rodent models. The antidepressant-like effects were evaluated using the forced swim test (FST) and tail suspension test (TST) .

- Results: The compound exhibited antidepressant-like effects at lower dose levels in the FST. It also reduced behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in the novel open field test .

3. Synthesis of Pyrazolo-Pyridine Derivatives

- Summary of Application: The compound is used in the synthesis of pyrazolo-pyridine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of pyrazolo-pyridine derivatives .

4. Synthesis of Anti-depressant Molecules

- Summary of Application: The compound is used in the synthesis of anti-depressant molecules through metal-catalyzed procedures .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of anti-depressant molecules .

5. Synthesis of Uniform Silver Nanoparticles

- Summary of Application: The compound is used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the nanoparticle synthesis process .

- Results: The compound successfully aids in the synthesis of uniform silver nanoparticles .

6. Treatment of Schizophrenia

- Summary of Application: A derivative of the compound, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used in the treatment of schizophrenia and related psychoses .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the treatment process .

- Results: The compound successfully aids in the treatment of schizophrenia and related psychoses .

4. Anti-Nociceptive Application

- Summary of Application: This compound has been studied for its anti-nociceptive effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

- Methods of Application: The compound was administered orally at doses of 50, 100, or 200 mg/kg. The anti-nociceptive activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .

- Results: The compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in the pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

5. Synthesis of Pyrazolo-Pyrazine Derivatives

- Summary of Application: The compound is used in the synthesis of pyrazolo-pyrazine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of pyrazolo-pyrazine derivatives .

6. Treatment of Leukemia

- Summary of Application: A derivative of the compound, Imatinib, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the treatment process .

- Results: The compound successfully aids in the treatment of leukemia .

Future Directions

Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine | |

CAS RN |

832102-03-1 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)